molecular formula C22H28Cl2N2O B1675132 Lorcainide hydrochloride CAS No. 58934-46-6

Lorcainide hydrochloride

货号: B1675132
CAS 编号: 58934-46-6
分子量: 407.4 g/mol
InChI 键: FSFSWNBDCJVFGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 盐酸洛卡尼德的合成涉及 4-氯苯甲酰氯与 1-异丙基-4-哌啶酮的反应,形成中间体,然后与苯乙酸反应生成洛卡尼德 . 反应条件通常涉及使用有机溶剂和催化剂来促进反应。

工业生产方法: 盐酸洛卡尼德的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格的质量控制措施,以确保最终产品的纯度和功效。 高效液相色谱 (HPLC) 通常用于监测盐酸洛卡尼德的合成和纯度 .

化学反应分析

反应类型: 盐酸洛卡尼德会经历各种化学反应,包括:

    氧化: 洛卡尼德可以被氧化形成羟基化的代谢物。

    还原: 还原反应可以将洛卡尼德转化为相应的胺衍生物。

    取代: 取代反应可以在芳香环上发生,导致形成不同的衍生物。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。

    取代: 卤化剂如氯和溴用于取代反应。

主要产物: 这些反应形成的主要产物包括洛卡尼德的羟基化、还原和取代衍生物 .

科学研究应用

Pharmacological Properties

Lorcainide hydrochloride exhibits several important pharmacological characteristics:

  • Sodium Channel Blockade : It selectively inhibits fast sodium channels (Nav1.5) in cardiac myocytes, which reduces the influx of sodium ions during depolarization. This action slows conduction velocity and prolongs the refractory period in cardiac tissues .
  • Antiarrhythmic Effects : Lorcainide is effective in suppressing ventricular ectopy and is used in treating ventricular tachycardia and other arrhythmias, including those associated with Wolff-Parkinson-White syndrome .
  • Local Anesthetic Properties : Similar to other Class 1C agents, lorcainide also possesses local anesthetic effects, which contribute to its antiarrhythmic efficacy .

Clinical Applications

Lorcainide has been evaluated in various clinical settings:

  • Treatment of Ventricular Arrhythmias : Clinical studies have demonstrated lorcainide's effectiveness in managing ventricular arrhythmias. In a study involving 95 patients with suspected acute myocardial infarction, lorcainide significantly reduced the incidence of arrhythmias compared to placebo, although it was associated with a higher mortality rate .
  • Use in Acute Myocardial Infarction : Lorcainide has shown promise in acute settings, where it can stabilize heart rhythm during myocardial infarction episodes. Its efficacy is comparable to that of lignocaine (lidocaine), particularly in suppressing ventricular ectopy .
  • Long-term Efficacy and Safety : While initial studies indicate that lorcainide can effectively manage arrhythmias, concerns regarding its long-term safety profile have emerged. The risk of increased mortality associated with its use has led to caution in prescribing this medication for chronic management .

Case Studies and Research Findings

Several key studies highlight the applications and implications of lorcainide use:

  • Efficacy in Ventricular Tachycardia : A retrospective analysis showed that lorcainide was successful in suppressing ventricular tachycardia in patients who had not responded to other antiarrhythmic therapies. Approximately 80% of patients experienced a reduction in ectopic beats when treated with lorcainide .
  • Comparison with Other Antiarrhythmics : In comparative studies, lorcainide was found to be as effective as other Class 1C agents but raised concerns about higher mortality rates. The CAST trials indicated that while it effectively suppresses arrhythmias, it may increase the risk of adverse outcomes in certain populations .
  • Neuroprotective Effects : Research indicates that lorcainide may have neuroprotective properties beyond its antiarrhythmic effects. It has been shown to protect neuronal cells from hypoxic injury in vitro, suggesting potential applications in neuroprotection during ischemic events .

Data Table: Summary of Clinical Findings on this compound

Study/TrialPopulationFindings
Randomized Controlled Trial (1980)95 patients with MIEffective antiarrhythmic agent; higher mortality risk
Retrospective AnalysisPatients with VTSuppressed ectopy in ~80% of cases
Neuroprotection StudyMurine cortical neuronsReduced neuronal death during hypoxic conditions

作用机制

盐酸洛卡尼德通过阻断心肌细胞中的快速作用电压门控钠通道 (Nav1.5) 发挥作用 . 这种作用减少了心脏动作电位去极化阶段的钠离子快速流入,从而稳定了心肌膜,防止异常的电活动。 分子靶点包括 Nav1.5 通道,所涉及的途径与调节跨心脏细胞膜的离子流有关 .

类似化合物:

    氟卡尼德: 另一种具有类似钠通道阻滞特性的 I 类 c 抗心律失常药。

    普罗帕酮: 一种 I 类 c 抗心律失常药,也阻断钠通道,但具有额外的 β 受体阻滞作用。

    恩卡尼德: 与洛卡尼德类似,它阻断钠通道,但具有不同的化学结构。

独特性: 盐酸洛卡尼德因其对 Nav1.5 通道开放状态的特定结合亲和力而具有独特性,使其在异常电活动期间稳定心肌膜方面非常有效 .

相似化合物的比较

    Flecainide: Another Class 1c antiarrhythmic agent with similar sodium channel-blocking properties.

    Propafenone: A Class 1c antiarrhythmic agent that also blocks sodium channels but has additional beta-blocking effects.

    Encainide: Similar to Lorcainide, it blocks sodium channels but has a different chemical structure.

Uniqueness: Lorcainide hydrochloride is unique due to its specific binding affinity for the open state of the Nav1.5 channels, which makes it highly effective in stabilizing cardiac membranes during abnormal electrical activity .

生物活性

Lorcainide hydrochloride is a Class 1c antiarrhythmic agent primarily used to manage various cardiac arrhythmias, including ventricular tachycardia and premature ventricular contractions. Its pharmacological profile, mechanism of action, and clinical efficacy have been the subject of extensive research. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Lorcainide exerts its antiarrhythmic effects primarily through the inhibition of fast sodium channels (Nav1.5) in cardiac myocytes. This inhibition leads to:

  • Decreased sodium influx : By binding to open sodium channels, lorcainide slows down the upstroke of action potentials, resulting in prolonged refractory periods.
  • Prolongation of cardiac conduction : It prolongs PR, QRS, and QT intervals on the electrocardiogram (ECG), which is crucial for managing tachyarrhythmias.
  • Increased ventricular fibrillation threshold : The drug raises the threshold for ventricular fibrillation in a dose-dependent manner, thereby reducing the incidence of life-threatening arrhythmias .

Pharmacokinetics

Lorcainide is well absorbed orally, with a bioavailability that allows for effective therapeutic concentrations. Key pharmacokinetic parameters include:

  • Elimination Half-life : Approximately 14.3 hours, which can extend significantly in patients with cardiac conditions .
  • Protein Binding : About 78%, indicating a significant interaction potential with other medications .

Clinical Efficacy

Clinical studies have demonstrated lorcainide's effectiveness in treating various arrhythmias:

  • Acute Therapy : In a study comparing lorcainide and lidocaine for acute ventricular arrhythmias, lorcainide was found to be well-tolerated and effective in preventing recurrent episodes .
  • Long-term Management : The drug has shown promise in managing chronic arrhythmias with a favorable safety profile. Side effects are generally mild and dose-dependent, including headache and dizziness, particularly with oral administration .

Case Studies and Research Findings

Several case studies highlight the clinical utility of lorcainide:

  • Cardiac Arrest Population : In a cohort study involving 38 patients with cardiac arrest, lorcainide was effective in preventing ventricular tachycardia or fibrillation induction in 14 patients, showcasing its potential role in emergency settings .
  • Comparative Effectiveness : A comprehensive analysis involving multiple antiarrhythmic agents indicated that lorcainide had superior outcomes compared to other treatments like diltiazem and flecainide in specific patient populations .

Adverse Effects

While lorcainide is generally well-tolerated, some adverse effects have been reported:

  • Central Nervous System Effects : Increased incidence of headaches, dizziness, and sleep disturbances has been noted, particularly at higher doses or with oral administration due to accumulation of its active metabolite, Noriorcainide .
  • Electrophysiological Changes : The drug's impact on sinus node function remains controversial; some studies report no significant changes while others indicate altered sinus cycle length .

Summary Table of Key Characteristics

CharacteristicValue
Drug ClassClass 1c Antiarrhythmic
Elimination Half-life14.3 hours
Protein Binding78%
Main IndicationsVentricular tachycardia
Common Side EffectsHeadache, dizziness
Mechanism of ActionSodium channel blockade

属性

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFSWNBDCJVFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974434
Record name N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58934-46-6
Record name Lorcainide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58934-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorcainide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORCAINIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorcainide hydrochloride
Reactant of Route 2
Reactant of Route 2
Lorcainide hydrochloride
Reactant of Route 3
Lorcainide hydrochloride
Reactant of Route 4
Lorcainide hydrochloride
Reactant of Route 5
Lorcainide hydrochloride
Reactant of Route 6
Lorcainide hydrochloride
Customer
Q & A

Q1: What is the mechanism of action of Lorcainide hydrochloride as an antiarrhythmic agent?

A1: this compound exerts its antiarrhythmic effects by primarily impairing fast sodium channels in cardiac cells. [, ] This action reduces the rate of depolarization during the action potential, effectively slowing down the conduction velocity within the heart. [] This mechanism helps suppress abnormal electrical activity, such as re-entry phenomena and ectopic pacemaker activity, particularly in the ventricles, leading to the suppression of arrhythmias. [, ]

Q2: What are the pharmacokinetic properties of this compound?

A3: this compound is well-absorbed orally, reaching peak serum concentrations likely within a few hours. [] It exhibits a relatively long elimination half-life compared to other antiarrhythmic agents, allowing for twice-daily dosing. [] The therapeutic serum concentration appears to be around 0.4 µg/mL, above which adverse effects like dizziness and headache are more frequent. [] The drug is metabolized into several metabolites, and analytical methods like gas chromatography have been developed to monitor both the parent drug and its metabolites in biological samples. []

Q3: What analytical methods are employed to measure this compound concentrations?

A4: Researchers utilize High-Performance Liquid Chromatography (HPLC) with UV detection to quantify this compound concentrations in human serum. [] This method demonstrates high sensitivity, with a detection limit of 5 µg/L, suitable for both therapeutic drug monitoring and pharmacokinetic studies. [] Additionally, gas chromatography is employed to simultaneously analyze this compound and its three primary metabolites in biological samples. []

Q4: How does this compound impact cardiac function in patients with acute myocardial infarction?

A6: Intravenous administration of this compound in patients with acute myocardial infarction, at a dose of 150 mg, was found to be well-tolerated. [] While some mild, transient depressive effects on myocardial function were observed, these effects were not clinically significant. [] The study reported a slight decrease in cardiac output and stroke index, along with a small increase in pulmonary wedge pressure. [] These findings suggest that this compound, at the tested dose, can be considered a relatively safe antiarrhythmic option in the acute phase of myocardial infarction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。